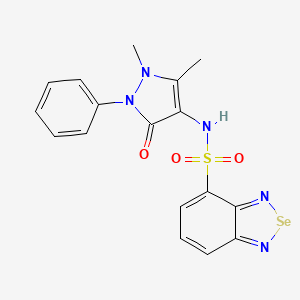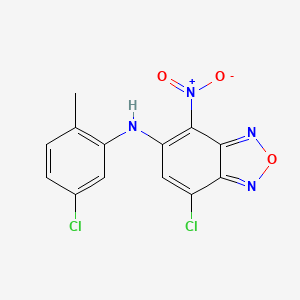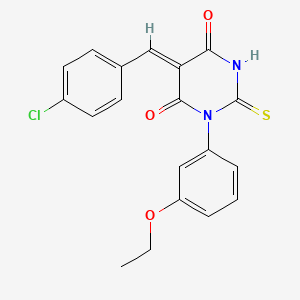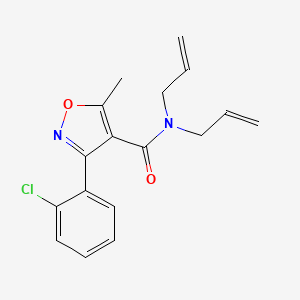
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide is a complex organic compound that features a pyrazole ring fused with a benzoselenadiazole moiety
Preparation Methods
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the benzoselenadiazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt protein-protein interactions, leading to its observed biological effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide stands out due to its unique combination of a pyrazole ring and a benzoselenadiazole moiety. Similar compounds include:
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-benzamide .
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide . These compounds share structural similarities but differ in their specific functional groups and resulting properties.
Properties
Molecular Formula |
C17H15N5O3SSe |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide |
InChI |
InChI=1S/C17H15N5O3SSe/c1-11-15(17(23)22(21(11)2)12-7-4-3-5-8-12)18-26(24,25)14-10-6-9-13-16(14)20-27-19-13/h3-10,18H,1-2H3 |
InChI Key |
IIUOAQICCRLKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=N[Se]N=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(furan-2-ylmethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11638741.png)
![1-{[(E)-(4-bromophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11638747.png)
![2-[(2-Furylmethyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11638749.png)

![1-(5-Bromo-2-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11638768.png)
![(4E)-4-{hydroxy[4-(morpholin-4-ylsulfonyl)phenyl]methylidene}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B11638770.png)

![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B11638784.png)
![1-[2-methyl-1-(4-methylphenyl)-5-(prop-2-yn-1-yloxy)-1H-indol-3-yl]ethanone](/img/structure/B11638794.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide](/img/structure/B11638800.png)
![Ethyl 2-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11638803.png)

![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638807.png)

